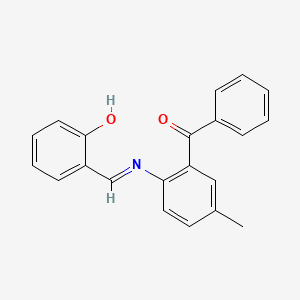

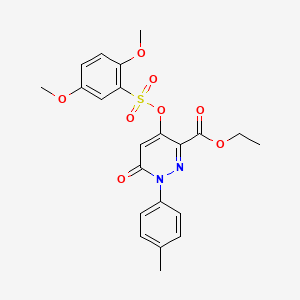

![molecular formula C20H17ClN6O B2965055 N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide CAS No. 881082-35-5](/img/structure/B2965055.png)

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity against various human tumor cell lines . They have shown promising anticancer activity and have been found to inhibit EGFR and ErbB2 kinases at the sub-micromolar level .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps, including the formation of a solid that is filtered, washed with aqueous ethanol, and recrystallized from ethanol . The yield and melting point of the synthesized compounds can vary .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines includes various functional groups, such as aromatic rings and nitrogen-containing heterocycles . The exact structure can be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines can be complex and require specific conditions . For example, the reaction may require the use of specific reagents and solvents, and may need to be carried out at specific temperatures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity against various cancer cell lines. For instance, derivatives displayed potent inhibitory activity on the MCF-7 human breast adenocarcinoma cell line, with specific compounds showing significant antitumor potency with low IC50 values, indicating their potential as anticancer agents (Khaled R. A. Abdellatif et al., 2014). Another study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that were tested on 60 different cell lines, finding compounds with substantial antitumor activities, suggesting the potential for developing novel anticancer therapies (M. Kandeel et al., 2012).

Anti-inflammatory Activity

Research into the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives has yielded promising results. Certain derivatives were synthesized and evaluated for their cyclooxygenase (COX) inhibition and anti-inflammatory activity, showing significant efficacy in inhibiting COX-2 over COX-1 and demonstrating substantial edema inhibition in vivo, comparable to known anti-inflammatory drugs (R. B. Bakr et al., 2016). This suggests their potential use as anti-inflammatory medications with minimal ulcerogenic effects.

Antimicrobial Activity

The exploration of pyrazolo[3,4-d]pyrimidine derivatives for antimicrobial applications has also been documented. Novel heterocyclic compounds containing a sulfonamido moiety, which are structurally related to pyrazolo[3,4-d]pyrimidines, have shown high antibacterial activities, underscoring their potential as antibacterial agents (M. E. Azab et al., 2013).

Wirkmechanismus

Target of action

Pyrazolo[3,4-d]pyrimidines are known to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of action

The mode of action of pyrazolo[3,4-d]pyrimidines can vary depending on the specific derivative and its targets. For example, some derivatives have been reported to inhibit enzymes, while others may interact with receptors or other cellular components .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Given the wide range of activities associated with pyrazolo[3,4-d]pyrimidines, it’s likely that multiple pathways could be affected .

Pharmacokinetics

The lipophilicity of a drug can influence its ability to diffuse into cells .

Result of action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if the compound acts as an enzyme inhibitor, it could reduce the activity of that enzyme in the cell .

Biochemische Analyse

Biochemical Properties

Based on its structural similarity to other pyrazolo[3,4-d]pyrimidines, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O/c1-12-5-3-4-6-15(12)20(28)26-25-18-16-10-24-27(19(16)23-11-22-18)17-9-14(21)8-7-13(17)2/h3-11H,1-2H3,(H,26,28)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJWWSKDQWVVBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2964973.png)

![N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2964974.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2964980.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2964984.png)

![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2964985.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B2964989.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964992.png)